molecular formula C9H7N5O B2933528 N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 2305384-23-8

N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No. B2933528
CAS RN: 2305384-23-8
M. Wt: 201.189
InChI Key: KXTJDQNEVODQLU-UHFFFAOYSA-N
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Description

Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types: 1,2,3-triazole and 1,2,4-triazole . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . Both the triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .


Synthesis Analysis

Triazoles can be synthesized through various methods. For instance, a series of novel 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes .


Molecular Structure Analysis

The molecular structure of triazoles allows them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This makes them versatile in the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

Triazoles can undergo various chemical reactions due to their structural characteristics . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure and substituents. For example, one particular compound, 8-methyl-4-{[3-(3,4-dimethoxy)benzylideneamino]-1H-[1,2,4]-triazolo-5-yl)thio]-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine, has a melting point of 281–283°C .

Mechanism of Action

The mechanism of action of triazoles can vary depending on the specific compound and its biological target. For example, some triazolo[4,3-a]pyrazine derivatives have been found to inhibit the growth of cancer cells by inhibiting the expression of c-Met and VEGFR-2 .

Future Directions

The future directions for research on triazoles are broad and promising. They have a wide range of therapeutic applications with ever-widening future scope across scientific disciplines . There is an urgent need to develop new antimicrobial agents with excellent antibacterial activity . Therefore, developing new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .

properties

IUPAC Name

N-(cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-3-4-11-9(15)7-1-2-8-13-12-6-14(8)5-7/h1-2,5-6H,4H2,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTJDQNEVODQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

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